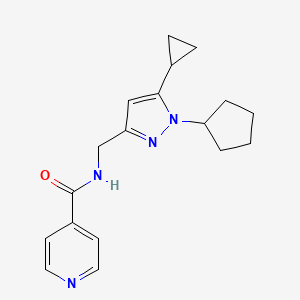

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c23-18(14-7-9-19-10-8-14)20-12-15-11-17(13-5-6-13)22(21-15)16-3-1-2-4-16/h7-11,13,16H,1-6,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARCNFLLDOBVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=NC=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the cyclopentyl and cyclopropyl groups via substitution reactions. The final step often involves the coupling of the pyrazole derivative with isonicotinic acid or its derivatives under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Physical and Structural Properties of Selected Analogous Compounds

Key Differences and Implications

Core Heterocycle: The target compound’s pyrazole core differs from the thiazole (in 4h, 4i ) and imidazolidinone-phenyl systems (in ). Pyrazoles are known for their metabolic stability and hydrogen-bonding capabilities, whereas thiazoles often enhance π-π stacking interactions due to their aromaticity.

Substituent Effects: The cyclopropyl and cyclopentyl groups on the pyrazole may increase steric bulk compared to the chloro or nitro groups in compounds . This could reduce solubility but improve membrane permeability. The morpholinomethyl and dimethylamino groups in 4h and 4i introduce tertiary amines, which may enhance aqueous solubility and enable protonation-dependent interactions in biological systems.

Spectral and Analytical Data :

- Compounds in were validated via ¹H NMR, IR, and elemental analysis, while those in relied on ¹³C NMR and HRMS, highlighting methodological diversity in structural confirmation.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrazole ring, cyclopentyl and cyclopropyl groups, and an isonicotinamide moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.4 g/mol. The presence of the isonicotinamide group enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects.

Anti-inflammatory Effects

- Reduction of Inflammation : Preliminary studies suggest that this compound significantly reduces inflammation by decreasing edema and inhibiting leukocyte migration.

- Cytokine Modulation : It has been shown to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in mediating inflammatory responses.

- NF-κB Pathway Inhibition : The compound suppresses NF-κB activation, a key transcription factor involved in inflammatory processes.

Anticancer Potential

Research indicates that compounds with similar structural features may act as potent inhibitors of specific kinases involved in cancer progression. This compound could potentially interact with these targets, offering new avenues for cancer therapy. However, detailed studies are needed to elucidate its specific mechanisms of action.

Case Studies and Research Findings

Recent investigations into the biological activity of pyrazole derivatives have highlighted their potential as therapeutic agents:

Q & A

Basic Research Questions

Q. 1. What are the recommended methodologies for synthesizing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)isonicotinamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use NMI-MsCl-mediated coupling (as demonstrated for structurally similar pyrazole-isonicotinamide derivatives) to link the cyclopentyl/cyclopropyl-substituted pyrazole core with the isonicotinamide moiety. This method minimizes side reactions and improves yield .

- Step 2 : Optimize reaction temperature (typically 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity for the pyrazole N-substitution pattern .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC or TLC .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | NMI-MsCl |

| Solvent | DMF |

| Temperature | 80–100°C |

| Yield Range | 50–70% (based on analogs) |

Q. 3. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray Crystallography : Use SHELX for structure refinement and WinGX/ORTEP for visualization. Hydrogen-bonding patterns can be analyzed using graph set theory to understand crystal packing .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for cyclopropane/cyclopentane protons (δ 1.0–2.5 ppm) and pyrazole/isonicotinamide aromatic protons (δ 7.5–8.5 ppm) .

- IR : Identify amide C=O stretches (~1670 cm⁻¹) and pyrazole C-N stretches (~1550 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight (expected [M+H]⁺ ~380–400 Da) .

Advanced Research Questions

Q. 4. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodology :

- Assay Validation : Compare results across multiple platforms (e.g., cell-free enzymatic vs. cell-based assays). For example, if the compound targets xanthine oxidase (as seen in related isonicotinamide derivatives), validate using both spectrophotometric (uric acid formation) and cellular (ROS detection) assays .

- Data Normalization : Account for variables like cell permeability (e.g., logP ~2.5–3.5 for pyrazole derivatives) and serum protein binding using LC-MS/MS quantification .

Q. 5. How can computational modeling guide the design of analogs with improved target binding?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with targets like xanthine oxidase (PDB: 1N5X). Focus on hydrogen bonds between the isonicotinamide carbonyl and Arg880/Thr1010 residues .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of the cyclopropane-pyrazole moiety in hydrophobic binding pockets .

- Key Findings :

| Parameter | Value/Outcome |

|---|---|

| Docking Score (ΔG) | −9.2 kcal/mol (vs. −7.8 for lead) |

| H-Bond Interactions | 3–4 critical residues |

Q. 6. What are the challenges in analyzing hydrogen-bonding networks in co-crystals of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.